N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: is a heterocyclic compound that features a thienopyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the cyclohexyl and methylsulfanyl groups contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. For example, starting from a thiophene derivative, a series of reactions including nitration, reduction, and cyclization can be employed.
Introduction of the Methylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to the thienopyrimidine core.
Attachment of the Cyclohexyl Group: The final step involves the amination reaction where the cyclohexylamine is introduced to the thienopyrimidine core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups (if present in intermediates) can be reduced to amines.
Substitution: The thienopyrimidine core can undergo various substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are common.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Thienopyrimidines: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials. Its ability to undergo various chemical modifications makes it versatile for creating materials with tailored functionalities.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The thienopyrimidine core can interact with nucleic acids or proteins, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Lacks the cyclohexyl and methylsulfanyl groups.
N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine: A positional isomer with different electronic properties.
2-(Methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: Lacks the cyclohexyl group.
Uniqueness
N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is unique due to the combination of the cyclohexyl and methylsulfanyl groups, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to biological targets and improve its chemical stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclohexyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S2/c1-17-13-15-10-7-8-18-11(10)12(16-13)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNWGRVWVLDHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)NC3CCCCC3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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